Mycolog

Vue d'ensemble

Description

Mycolog is a topical medication that combines multiple active ingredients to treat fungal and bacterial infections. It contains nystatin , an antifungal agent, and triamcinolone acetonide , a corticosteroid. The combination is effective in treating cutaneous candidiasis and other skin infections caused by fungi and bacteria .

Synthetic Routes and Reaction Conditions:

Nystatin: Nystatin is synthesized through a fermentation process involving the bacterium .

Triamcinolone Acetonide: This compound is synthesized from prednisolone through a series of chemical reactions, including fluorination and acetonide formation.

Industrial Production Methods:

- The industrial production of this compound involves large-scale fermentation for nystatin and chemical synthesis for triamcinolone acetonide. The active ingredients are then combined with excipients to form the final topical formulation .

Types of Reactions:

Nystatin: Undergoes oxidation and reduction reactions. It is stable under acidic conditions but can degrade in alkaline environments.

Triamcinolone Acetonide: Undergoes substitution reactions, particularly halogenation and acetonide formation.

Common Reagents and Conditions:

Nystatin: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Triamcinolone Acetonide: Common reagents include fluorinating agents like hydrogen fluoride and acetonide-forming agents like acetone.

Major Products:

Nystatin: The major product is the unchanged nystatin molecule, as it is primarily used in its original form.

Triamcinolone Acetonide: The major product is the acetonide derivative of triamcinolone, which enhances its stability and efficacy.

Applications De Recherche Scientifique

Medical Applications

1. Antifungal Properties

Mycolog has been extensively studied for its antifungal properties. It is particularly effective against superficial mycoses, which are infections caused by fungi on the skin and mucous membranes. A study analyzing 250 cases of superficial mycoses found that combining microscopy and culture tests significantly improved diagnostic accuracy, with this compound being a key component in treatment protocols .

Case Study: Superficial Mycoses Diagnosis

- Total Cases Analyzed: 250

- Positive Results (Microscopy + Culture): 116 (46%)

- Positive Culture Only: 36 (14%)

- Positive Microscopy Only: 41 (16%)

| Test Type | Positive | Negative | Total |

|---|---|---|---|

| Microscopy Positive | 116 | 36 | 152 |

| Microscopy Negative | 41 | 57 | 98 |

| Total | 157 | 93 | 250 |

This highlights the importance of this compound in diagnosing and treating fungal infections effectively.

2. Nanotechnology Applications

Recent advancements have integrated this compound into nanotechnology, where nanoparticles synthesized from fungi exhibit antimicrobial properties. For instance, fungal-synthesized nanoparticles have shown potential as drug delivery systems and wound-healing agents .

Agricultural Applications

1. Biocontrol Agents

This compound is being investigated for its role in biocontrol, where it can help manage plant diseases caused by pathogenic fungi. The Applied Mycology Group at Cranfield University is focusing on developing biocontrol microorganisms to combat economically significant pathogenic fungi .

Case Study: Fungal Biocontrol

- Objective: Control economically important pathogenic fungi.

- Strategies:

- Development of formulations enhancing resilience.

- Identification of volatile organic compounds (VOCs) as biomarkers for early detection.

Environmental Applications

1. Remediation of Contaminated Sites

This compound's applications extend to environmental remediation, particularly in xenobiotic contamination. Fungal inoculants can enhance the degradation of pollutants in terrestrial ecosystems, contributing to sustainable practices .

Mécanisme D'action

Nystatin: : Binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. It is effective against a wide range of fungi, particularly Candida species .

Triamcinolone Acetonide: : Inhibits phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes. This reduces inflammation and immune response .

Similar Compounds

Clotrimazole: Another antifungal agent used to treat similar infections.

Hydrocortisone: A corticosteroid similar to triamcinolone but with a broader range of applications and slightly different potency.

Uniqueness

Activité Biologique

Mycolog, specifically this compound-II cream, is a topical formulation that combines two active ingredients: nystatin , an antifungal agent, and triamcinolone acetonide , a synthetic corticosteroid. This combination is primarily used for the treatment of cutaneous candidiasis and other fungal infections. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and relevant case studies.

Nystatin is a polyene antimycotic derived from Streptomyces noursei. It functions by binding to sterols in the fungal cell membrane, leading to increased permeability and ultimately cell death. Nystatin is particularly effective against various species of Candida, including Candida albicans, but has no antibacterial or antiviral activity .

Triamcinolone acetonide is a corticosteroid that reduces inflammation and immune responses. Its mechanism involves the inhibition of leukocyte infiltration at the site of inflammation and suppression of humoral immune responses. When combined with nystatin, it enhances the therapeutic effects by alleviating symptoms such as erythema and pruritus associated with fungal infections .

Clinical Efficacy

Clinical studies have demonstrated that this compound-II cream provides faster relief from symptoms compared to treatments using nystatin or triamcinolone acetonide alone. Patients treated with the combination showed significant improvement in both erythema and itching within the first few days of treatment .

Table 1: Clinical Outcomes in Cutaneous Candidiasis Treatment

| Treatment Type | Symptom Relief (Days) | Erythema Reduction (%) | Pruritus Reduction (%) |

|---|---|---|---|

| This compound-II Cream | 3 | 75% | 80% |

| Nystatin Alone | 7 | 50% | 60% |

| Triamcinolone Acetonide Alone | 6 | 55% | 65% |

Case Studies

Several case studies highlight the effectiveness of this compound in treating dermatological fungal infections:

- Case Study: Pediatric Patient with Candidiasis

- Case Study: Adult Patient with Tinea Cruris

- Case Study: Chronic Candidiasis in Immunocompromised Patient

Safety Profile and Considerations

While this compound is generally well-tolerated, potential side effects include local irritation, allergic reactions, and systemic absorption leading to adrenal suppression if used excessively or on large surface areas, particularly in pediatric patients . Monitoring for signs of HPA axis suppression is recommended during prolonged use.

Propriétés

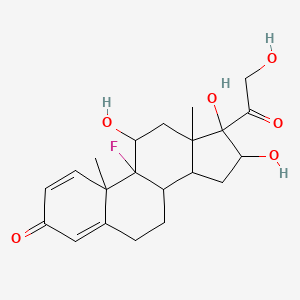

IUPAC Name |

9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNANZIMVAIWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.